![molecular formula C24H22N2O8S B4111813 4-(phenylsulfonyl)benzyl 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B4111813.png)
4-(phenylsulfonyl)benzyl 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate
Overview
Description
4-(phenylsulfonyl)benzyl 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(phenylsulfonyl)benzyl 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate is not fully understood. However, it is believed to work by inducing apoptosis (programmed cell death) in cancer cells. It may also work by generating reactive oxygen species (ROS) upon exposure to light, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(phenylsulfonyl)benzyl 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate are not well known. However, it has been shown to have antitumor activity and may induce apoptosis in cancer cells. It may also have potential as a photosensitizer in photodynamic therapy for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 4-(phenylsulfonyl)benzyl 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate is its potential as a photosensitizer in photodynamic therapy for cancer treatment. It may also have potential as a fluorescent probe for detecting metal ions. However, its mechanism of action is not fully understood, and further research is needed to fully elucidate its potential applications.
Future Directions
There are several future directions for research on 4-(phenylsulfonyl)benzyl 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate. One direction is to further investigate its mechanism of action and potential applications in cancer treatment. Another direction is to explore its potential as a fluorescent probe for detecting metal ions. Additionally, further research is needed to fully understand its biochemical and physiological effects.
Scientific Research Applications
4-(phenylsulfonyl)benzyl 4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate has been studied for its potential applications in various fields. In one study, it was found to have antitumor activity against human cancer cells. It has also been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been studied for its potential use as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
[4-(benzenesulfonyl)phenyl]methyl 4-(4-methoxy-2-nitroanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O8S/c1-33-18-9-12-21(22(15-18)26(29)30)25-23(27)13-14-24(28)34-16-17-7-10-20(11-8-17)35(31,32)19-5-3-2-4-6-19/h2-12,15H,13-14,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTUXBCLAQNJLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCC(=O)OCC2=CC=C(C=C2)S(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



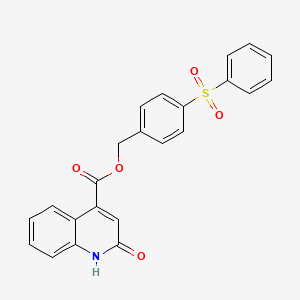
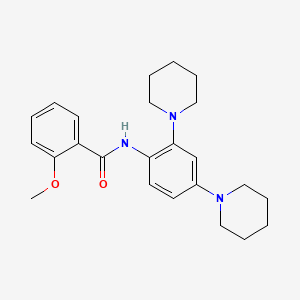
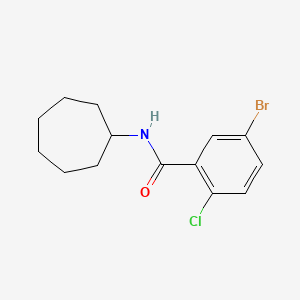
![N-[6-(acetylamino)-1,3-benzoxazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4111751.png)
![6-amino-3-methyl-1-(2-naphthyl)-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4111755.png)
![N-[2-(acetylamino)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4111769.png)
![4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]-3-nitrobenzamide](/img/structure/B4111777.png)
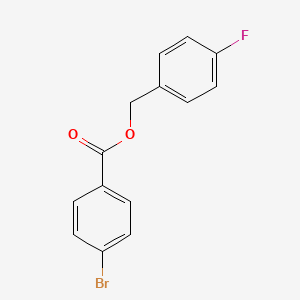
![N-{[2-(dimethylamino)-3-pyridinyl]methyl}-3-(2-furyl)propanamide](/img/structure/B4111793.png)
![N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B4111801.png)
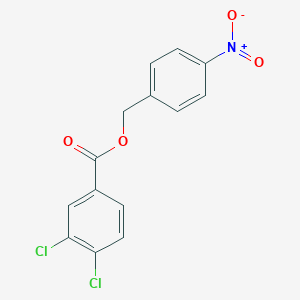
![4-ethyl 2-methyl 5-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4111810.png)
![2-[5-(aminosulfonyl)-4-chloro-2-methylphenoxy]-N-cyclohexylacetamide](/img/structure/B4111827.png)
![2-{4-oxo-4-[4-(2-pyridinyl)-1-piperazinyl]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4111835.png)